3-Methyldecane
Overview
Description
3-Methyldecane is an alkane that is decane in which the two methylene hydrogens at position 3 have been replaced by a methyl group . It has a molecular formula of C11H24 and an average mass of 156.308 Da .
Synthesis Analysis
3-Methyldecane can be synthesized through the Fischer–Tropsch synthesis (FTS) process . In this process, branched hydrocarbons like 3-Methyldecane are formed through the incorporation of propene into the growing chain .Molecular Structure Analysis
The molecular structure of 3-Methyldecane is well-defined . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Methyldecane is a liquid with a pungent acrid odor . It has a molecular weight of 156.3083 . The boiling point is 188.10 °C at 760.00 mm Hg . It is soluble in water at 0.2971 mg/L at 25 °C .Scientific Research Applications
Chemoenzymatic Synthesis
The application of 3-Methyldecane can be observed in chemoenzymatic synthesis processes. For example, the enantiomerically pure forms of (R)- and (S)-2-methyldecan-1-ol have been prepared using transesterification processes. This is significant for the synthesis of various organic compounds, highlighting the role of 3-Methyldecane derivatives in chemical synthesis (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1992).
Photoionization Studies
Methyl compounds, including derivatives of 3-Methyldecane, have been extensively studied in the field of photochemistry. These studies have used various light sources to investigate their ionization behavior, crucial for understanding molecular interactions under different light conditions (Das, Sharma, & Vatsa, 2017).
Ethical Considerations in Research
While not directly related to 3-Methyldecane, the principles of ethical research, known as the "3 Rs" (Replacement, Reduction, Refinement), are critical in scientific research involving animal models. These principles guide researchers to minimize animal use and promote humane experimental techniques, which can be relevant in studies involving 3-Methyldecane (Ferdowsian & Beck, 2011).
Pheromone Research
Compounds like 5-methyldecane, related to 3-Methyldecane, have been identified and synthesized for studies in pheromone research. This highlights the potential role of methyldecane derivatives in understanding animal behavior and communication (Zeeck, Hardege, Bartels-Hardege, & Wesselmann, 1990).
Synthesis in Green Chemistry
The role of 3-Methyldecane derivatives in green chemistry is exemplified by its involvement in the synthesis of (3-Methoxycarbonyl)coumarin. This showcases the application of 3-Methyldecane derivatives in environmentally friendly chemical processes (Verdía, Santamarta, & Tojo, 2017).
Inhibition Studies in Biochemistry
3-Methyladenine, a compound related to 3-Methyldecane, has been used as an inhibitor in biochemical studies, particularly in the context of autophagy. This highlights the relevance of methylated compounds in cellular and molecular biology research (Zhang et al., 2014).
Exploration of Fungal Volatile Compounds
Studies on 3-Methylfuran, a compoundrelated to 3-Methyldecane, have assessed its biologic properties and potential health effects. This kind of research is crucial for understanding the impact of such volatile organic compounds on human health, especially in the context of airway diseases (Wålinder et al., 2005).
Dual Role in Autophagy Modulation
Further exploring the role of 3-Methyladenine, studies have shown its dual role in autophagy, impacting both induction and inhibition. This demonstrates the complex interactions of methyl compounds in cellular processes and underscores the importance of their study in cell biology (Wu et al., 2010).
Effects on Metabolism
The impact of 3-Methyladenine on metabolism, including its role in promoting glycogen breakdown and affecting various metabolic pathways, is another area of research. This underscores the broader implications of methyl compounds in biological systems (Caro et al., 1988).
Implementation of Ethical Research Principles
The implementation of the "3 Rs" in animal research, including in studies involving 3-Methyldecane, is a significant area of focus. This research informs best practices in animal welfare and scientific methodology, ensuring ethical and effective research approaches (Lewis, 2019).
Safety And Hazards
properties
IUPAC Name |
3-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUZTXRDDMYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871213 | |
Record name | 3-Methyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
Record name | 3-Methyldecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13613 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyldecane | |
CAS RN |
13151-34-3 | |
Record name | Decane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.